(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

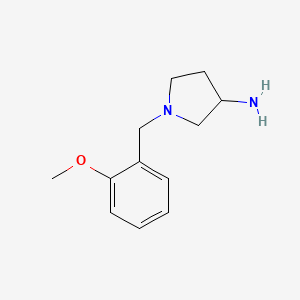

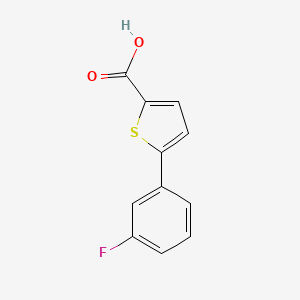

“(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C10H14ClNO•HCl and a molecular weight of 236.14 .

Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, C10H12ClNO2 reacts with lithium aluminium tetrahydride in tetrahydrofuran at 20℃ for 4 hours under reflux . The second stage involves the reaction with hydrogen chloride in 1,4-dioxane and ethyl acetate .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H14ClNO•HCl . The exact structure can be represented as CC©OC1=C(C=C(C=C1)Cl)CN.Cl .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 236.14 and a molecular formula of C10H14ClNO•HCl . Additional properties such as boiling point, solubility, and stability are not available in the search results.Scientific Research Applications

Pharmacological Properties

(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride has been studied for its pharmacological properties. Research indicates its potential as a serotonin and noradrenaline reuptake inhibitor, impacting neurotransmitter levels in the brain. This mechanism is linked to its therapeutic potential in neurological and psychiatric conditions (Ferris et al., 1995).

Selective Reuptake Inhibition

Further studies have focused on similar compounds' ability to selectively inhibit serotonin and noradrenaline reuptake. This property is crucial for developing antidepressant drugs and understanding their impact on neurotransmitter dynamics in the brain (Whitlock et al., 2008).

Antidepressant-like Activity

Research on derivatives of this compound has revealed antidepressant-like activity. These compounds show high affinity for certain serotonin receptors and selectivity over other neurotransmitter receptors, suggesting potential therapeutic applications for depression (Sniecikowska et al., 2019).

Synthesis and Characterization

The compound has been synthesized and characterized through various techniques, contributing to the understanding of its chemical properties and potential industrial applications (Shimoga et al., 2018).

Serotonin Receptor Antagonism

Studies have explored its analogs' roles as serotonin receptor antagonists, highlighting their potential in modulating serotonin-mediated physiological processes (Ogawa et al., 2002).

Antiviral Activity

Research has shown that some derivatives exhibit antiviral activity, particularly against retroviruses, suggesting potential applications in antiviral drug development (Hocková et al., 2003).

Imaging and Photocytotoxicity

Iron(III) complexes involving this compound derivatives have been investigated for their use in cellular imaging and photocytotoxicity under red light, indicating potential in medical imaging and cancer treatment (Basu et al., 2014).

Chemical Reactions and Synthesis

The compound has been a subject of various chemical reactions and syntheses, contributing to the broader understanding of its chemical behavior and potential applications in pharmaceuticals and other industries (Ramazani et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

(5-chloro-2-propan-2-yloxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-7(2)13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKSSTAVIPPHRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648543 |

Source

|

| Record name | 1-{5-Chloro-2-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135292-94-2 |

Source

|

| Record name | 1-{5-Chloro-2-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B1370458.png)

![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)